3-styryl-1H-indole
Description
Significance of Indole (B1671886) Derivatives in Organic Synthesis
Indole and its derivatives are fundamental heterocyclic compounds widely distributed in nature and are integral to a vast array of bioactive molecules. nih.govijpsjournal.com The indole core, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, serves as a crucial scaffold for pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.combiosynth.comcreative-proteomics.com In medicinal chemistry, the indole framework is present in numerous drugs, including those with anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comchula.ac.th For instance, the anticancer agents vincristine (B1662923) and vinblastine (B1199706) are complex indole alkaloids. biosynth.com
The reactivity of the indole ring, particularly its susceptibility to electrophilic substitution, makes it an ideal intermediate for synthesizing a diverse range of functionalized molecules. creative-proteomics.com The C3 position of the indole nucleus is especially reactive, allowing for the introduction of various substituents and the construction of more complex molecular architectures. rsc.org Modern organic synthesis has seen a surge in the development of efficient and greener methodologies for creating indole-containing compounds, utilizing techniques like microwave irradiation, ionic liquids, and nanoparticle catalysis to replace traditional methods. openmedicinalchemistryjournal.comijpsjournal.com This continuous innovation underscores the central role of indole derivatives as building blocks for discovering new drugs and functional materials. nih.govchula.ac.th
Structural Classification of 3-Styryl-1H-Indole
This compound belongs to the class of substituted indole derivatives. Its structure is characterized by an indole core with a styryl group (a vinylbenzene moiety) attached at the C3-position of the indole ring. The systematic name, this compound, precisely describes this arrangement. The molecule consists of the bicyclic indole system connected to a styrene (B11656) fragment via a carbon-carbon double bond.
The core structure can be further modified with various substituents on both the indole ring and the phenyl ring of the styryl group, leading to a large family of related compounds. These substitutions can significantly influence the electronic properties and steric profile of the molecule, thereby tuning its reactivity and potential applications.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 3-[(E)-2-phenylethenyl]-1H-indole |
| Molecular Formula | C₁₆H₁₃N |
| CAS Number | 26545-63-3 |
| Synonyms | This compound, 3-Styrylindole |
Data sourced from PubChem and ChemSpider. nih.govchemspider.com
Overview of Current Research Trajectories for this compound
Current research on this compound and its derivatives is exploring several promising avenues, primarily focusing on their utility in novel synthetic transformations and materials science.
One significant area of research involves the use of 3-styryl indoles as precursors in photocyclization reactions. A recent study demonstrated an efficient, catalyst- and oxidant-free dehydrogenative photocyclization of 3-styryl indoles to produce 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles. nih.gov This Mallory-type reaction proceeds under mild conditions, using UV light at room temperature, and offers a method for constructing complex, fused indole systems with high yields. nih.gov The reaction shows broad substrate scope and tolerance for various functional groups on both the indole and styryl moieties. nih.gov
Table 2: Synthesis of 5-Aryl-11H-benzo[a]carbazoles from 3-Styryl Indoles via Photocyclization
| Entry | Starting 3-Styryl Indole Derivative | Product (Benzo[a]carbazole) | Yield (%) |
| 1 | 3-(2,2-Diphenylvinyl)-1H-indole | 5-Phenyl-11H-benzo[a]carbazole | 95 |
| 2 | 3-(2,2-Diphenylvinyl)-1-methyl-1H-indole | 11-Methyl-5-phenyl-11H-benzo[a]carbazole | 97 |
| 3 | 5-Bromo-3-(2,2-diphenylvinyl)-1H-indole | 2-Bromo-5-phenyl-11H-benzo[a]carbazole | 92 |
| 4 | 3-[2,2-Bis(4-methoxyphenyl)vinyl]-1H-indole | 5-(4-Methoxyphenyl)-11H-benzo[a]carbazole | 93 |
Adapted from Li, W. et al., Org. Lett., 2024. nih.gov
Another active research trajectory is the synthesis and characterization of fluorescent organic nanoparticles (FONs) from 3-styrylindole derivatives. nih.gov Researchers have synthesized nanoparticles of compounds like this compound and its nitro- and methoxy-substituted analogues using a re-precipitation method. nih.gov These nanoparticles, typically spherical with diameters of 20–30 nm, exhibit interesting fluorescence properties. nih.gov For instance, nanoparticles of 3-(4-nitrostyryl)-5-methoxy-1H-indole show enhanced fluorescence emission compared to the isolated molecule, a phenomenon attributed to the formation of a J-type morphology that reduces intermolecular quenching. nih.gov This line of inquiry is relevant for developing new materials for optical and electronic applications.
Additionally, the this compound scaffold is being utilized in the development of more complex heterocyclic systems through multicomponent reactions, highlighting its role as a versatile synthon in modern organic chemistry. researchgate.net
Structure
3D Structure
Properties
CAS No. |
24620-45-9 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(2-phenylethenyl)-1H-indole |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-11-14-12-17-16-9-5-4-8-15(14)16/h1-12,17H |
InChI Key |
DZMBGFYPZAPYOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Styryl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring is highly activated towards electrophilic aromatic substitution (EAS), a reactivity estimated to be several orders of magnitude greater than that of benzene (B151609). nih.gov This is due to the electron-donating character of the nitrogen atom. In an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position, as this pathway allows the positive charge in the resulting intermediate (the sigma complex or Wheland intermediate) to be delocalized without disrupting the aromaticity of the fused benzene ring. ic.ac.ukpearson.com
In 3-styryl-1H-indole, the C3 position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole nucleus. The reactivity at the remaining positions (N1, C2, C4, C5, C6, C7) is influenced by the electronic nature of the 3-styryl group and the reaction conditions. While the styryl group is generally considered to be electron-withdrawing via resonance, which deactivates the ring compared to unsubstituted indole, the nucleus remains sufficiently reactive for various EAS reactions. Substitution at the C2 position is generally disfavored due to the disruption of the indole's aromatic system. ic.ac.uk Therefore, electrophilic attack typically occurs on the six-membered carbocyclic ring, with the precise location depending on the specific electrophile and reaction conditions used.
Reduction Reactions of the Styryl Double Bond
A key feature of this compound is the exocyclic carbon-carbon double bond, which is susceptible to reduction. The primary challenge in this transformation is achieving selective hydrogenation of the styryl double bond without affecting the aromatic indole core. The reduction of the indole nucleus to an indoline (B122111) is a common side reaction under many hydrogenation conditions. nih.govbohrium.com
Heterogeneous catalytic hydrogenation is a widely used method for such reductions. To achieve selectivity, specific catalysts and conditions are required. Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) [RhCl(PPh₃)₃], is particularly effective for the selective hydrogenation of less substituted and sterically unhindered double bonds in the presence of other reducible functional groups, including aromatic systems. youtube.com This catalyst operates under homogeneous conditions and is known to rapidly reduce terminal alkenes, making it a prime candidate for the selective reduction of the styryl moiety in this compound to yield 3-(2-phenylethyl)-1H-indole. youtube.com The reaction proceeds via syn-addition of hydrogen across the double bond. youtube.com In contrast, more aggressive reduction methods or different catalysts could lead to the reduction of the indole ring itself, forming the corresponding indoline derivative. nih.gov
Nitration and Other Substitution Reactions
Nitration is a classic electrophilic aromatic substitution reaction that provides insight into the regiochemical preferences of the this compound nucleus. Studies on analogous 3-substituted indoles with electron-withdrawing groups, such as 3-acetylindole (B1664109) and indole-3-carbonitrile, offer a reliable model for predicting the outcome of nitration on this compound. umn.edu
When 3-acetylindole or indole-3-carbonitrile is treated with concentrated nitric acid, nitration occurs on the benzene portion of the indole ring. umn.edu The major product is the 6-nitro derivative, with the 4-nitro derivative formed in smaller amounts. umn.edu This regioselectivity is dictated by the deactivating effect of the C3 substituent, which directs incoming electrophiles to the C6 and C4 positions. It is expected that this compound would follow a similar substitution pattern under these conditions. A non-acidic, metal-free protocol for the nitration of various indoles has also been developed using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride, which regioselectively yields 3-nitroindoles from N-protected indoles. nih.gov
| Substrate | Reaction Conditions | Major Product | Minor Product |
|---|---|---|---|
| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole | 3-Acetyl-4-nitroindole |
| Indole-3-carbonitrile | Conc. HNO₃ | 6-Nitroindole-3-carbonitrile | 4-Nitroindole-3-carbonitrile |
Cyclization and Annulation Reactions of 3-Styryl-1H-Indoles
The styryl group at the C3 position provides a reactive handle for various intramolecular cyclization and annulation reactions, leading to the formation of complex, fused polycyclic systems.
One of the most powerful transformations of 3-styryl-1H-indoles is their conversion into benzo[a]carbazoles. This is typically achieved through a dehydrogenative photocyclization, a variant of the Mallory reaction. acs.orgnih.gov In this process, irradiation of a 3-styryl indole with UV light, typically at a wavelength of 350 nm, in a solvent like acetonitrile (B52724) and under an inert atmosphere (argon), induces an intramolecular cyclization. nih.govacs.org This catalyst- and oxidant-free method provides access to a diverse range of 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles in excellent yields. acs.orgfigshare.comnih.gov
The reaction tolerates a wide array of functional groups on both the styryl and indole portions of the molecule, including electron-donating groups (alkoxy, alkyl) and electron-withdrawing groups (fluoro, trifluoromethyl, acetyl). acs.org However, substrates bearing nitro groups are often unsuitable for this photocyclization process. acs.org The versatility of this reaction allows for the construction of complex, multi-substituted benzo[a]carbazole frameworks from readily available starting materials. nih.govrsc.org
| Starting Material (3-Styryl Indole Derivative) | Reaction Conditions | Product (Benzo[a]carbazole Derivative) | Yield (%) |
|---|---|---|---|
| 3-(2,2-Diphenylvinyl)-1H-indole | UV (350 nm), MeCN, Ar, 6h | 5-Phenyl-11H-benzo[a]carbazole | 97 |
| 3-(2,2-Bis(4-methoxyphenyl)vinyl)-1H-indole | UV (350 nm), MeCN, Ar, 6h | 5-(4-Methoxyphenyl)-8-methoxy-11H-benzo[a]carbazole | 95 |
| 3-(2,2-Bis(p-tolyl)vinyl)-1H-indole | UV (350 nm), MeCN, Ar, 6h | 8-Methyl-5-(p-tolyl)-11H-benzo[a]carbazole | 92 |
| 3-(2-(4-Fluorophenyl)-2-phenylvinyl)-1H-indole | UV (350 nm), MeCN, Ar, 6h | 8-Fluoro-5-phenyl-11H-benzo[a]carbazole | 93 |
| 3-(1,2,2-Triphenylvinyl)-1H-indole | UV (350 nm), MeCN, Ar, 6h | 5,6-Diphenyl-11H-benzo[a]carbazole | 98 |
The formation of benzo[a]carbazoles from 3-styryl indoles proceeds through a well-defined intramolecular pathway. Mechanistic studies, including kinetic isotope effect experiments, indicate that the reaction involves a photoinduced 6π-electrocyclic ring-closing step. acs.orgnih.gov This is followed by a dehydrogenative aromatization cascade, which results in the evolution of hydrogen gas and the formation of the stable, fused aromatic system. acs.orgacs.org The involvement of the indole N-H bond in the rate-limiting step has also been demonstrated. acs.org
Beyond photocyclization, other intramolecular cyclization pathways are accessible. For instance, acid-catalyzed intramolecular hydroindolation of specific indolylstyrene derivatives can lead to the formation of tetrahydrobenzo[cd]indoles. nih.govbeilstein-journals.org This reaction proceeds via an electrophilic substitution mechanism where the styryl double bond acts as the nucleophile, attacking a protonated form of the indole ring. Furthermore, iodine-mediated cyclization of related enamine systems provides a metal-free route to 3H-indole derivatives, which can serve as intermediates for constructing polycyclic alkaloids. organic-chemistry.orgacs.org
Post-Functionalization and Regioselective Transformations of Derivatives
The derivatives synthesized from this compound, particularly the benzo[a]carbazoles, are amenable to further modification, a process known as post-functionalization. The photocyclization reaction itself allows for the introduction of various functional groups into the final polycyclic product by starting with appropriately substituted 3-styryl indoles. nih.govacs.org For example, substituents on the phenyl rings of the styryl group or on the indole nucleus are carried through the cyclization, enabling the creation of a library of functionalized benzo[a]carbazoles. acs.org
Regioselective transformations can also be applied to the 3-styryl indole scaffold itself to generate diverse derivatives. A transition-metal-free method for the regioselective C3-alkylation of indoles with alcohols can be used to synthesize a variety of 3-styryl indoles, which are then poised for further reactions. nih.govacs.org Additionally, methods have been developed for the direct C3-selenylation of indoles, which can be applied to create functionalized 3-selenylindoles, important compounds due to their biological activities. nih.gov These strategies highlight the utility of this compound and its derivatives as platforms for building molecular complexity and accessing novel chemical entities.
Advanced Spectroscopic and Structural Elucidation of 3 Styryl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-styryl-1H-indole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular framework.
In the ¹H NMR spectrum of a this compound, specific chemical shifts and coupling constants are expected. The indole (B1671886) NH proton typically appears as a broad singlet at a downfield chemical shift (often >8.0 ppm). The protons on the indole ring (at positions 2, 4, 5, 6, and 7) and the styryl group (vinylic and phenyl protons) resonate in the aromatic region (typically 6.5-8.0 ppm). The vinylic protons of the styryl moiety are particularly diagnostic, often appearing as doublets with a coupling constant (J-value) that can distinguish between the (E) and (Z) isomers.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for definitive assignments, especially in complex derivatives. ipb.ptresearchgate.net For instance, an HMBC spectrum would show correlations between the indole C-3 carbon and the vinylic proton of the styryl group, confirming their connectivity. ipb.pt The characterization of a key intermediate of the drug fluvastatin, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, was confirmed using both ¹H and ¹³C NMR. scirp.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole Derivative Data based on a representative 2,3-disubstituted indole structure.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole-NH | > 8.0 (broad s) | - |
| Indole-H2/C2 | ~7.0-7.5 (s) | ~125-135 |
| Indole-H4/C4 | ~7.5-7.8 (d) | ~120-130 |
| Indole-H5/C5 | ~7.0-7.3 (t) | ~120-125 |
| Indole-H6/C6 | ~7.0-7.3 (t) | ~120-125 |
| Indole-H7/C7 | ~7.5-7.8 (d) | ~110-120 |
| Styryl-Vinyl-α | ~6.8-7.5 (d) | ~115-130 |
| Styryl-Vinyl-β | ~6.8-7.5 (d) | ~130-140 |
| Styryl-Phenyl | ~7.2-7.6 (m) | ~125-140 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.
For the parent compound, this compound, the molecular formula is C₁₆H₁₃N. nih.gov HRMS analysis would involve ionizing the molecule (e.g., via Electrospray Ionization, ESI) and measuring the exact mass of the resulting molecular ion [M+H]⁺ or [M]⁺˙. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition.
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₃N | nih.gov |
| Calculated Exact Mass | 219.10480 g/mol | nih.gov |
| Experimental Mass [M+H]⁺ | Typically within ± 0.001 Da of 220.11208 | N/A |
| Mass Error | < 5 ppm | N/A |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for both the purification of this compound derivatives and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
For purity assessment, a sample of the compound is injected into an HPLC system, typically equipped with a reversed-phase column (e.g., C18) and a UV detector, often a photodiode array (PDA) detector. The compound elutes from the column at a specific retention time. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. A PDA detector can further assess peak purity by comparing UV spectra across the peak, which helps to detect any co-eluting impurities. nih.gov This approach is a key requirement in the pharmaceutical industry for method validation. nih.gov
For separation and purification, preparative HPLC or flash column chromatography can be employed to isolate the desired compound from reaction byproducts or starting materials. The choice of solvent system (mobile phase) is optimized to achieve the best separation between the target compound and any impurities.
Table 3: Example of HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area (%) | Peak Purity |
| 1 | 2.15 | 0.45 | Impurity |
| 2 | 4.78 | 99.30 | Pass |
| 3 | 5.02 | 0.25 | Impurity |
X-ray Crystallography (if applicable for solid-state characterization of derivatives)
When a this compound derivative can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.
The analysis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a complex indole derivative, serves as an excellent example. scirp.orgresearchgate.net The study revealed its crystal system, space group, and precise unit cell dimensions. researchgate.net Such an analysis for a crystalline derivative of this compound would unambiguously confirm the planarity of the indole ring, the geometry of the styryl double bond (E or Z), and the torsion angles between the indole and phenyl ring systems. This method is considered the gold standard for solid-state characterization. researchgate.net The crystal structures of other complex indole derivatives have also been successfully determined, providing crucial data on bond lengths, angles, and intermolecular interactions like hydrogen bonding and π–π stacking. mdpi.commdpi.com
Table 4: Representative Single-Crystal X-ray Diffraction Data for an Indole Derivative Data based on the analysis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde. researchgate.net
| Parameter | Value |
| Empirical Formula | C₂₀H₁₈FNO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 15.112 (4) |
| b (Å) | 12.001 (3) |
| c (Å) | 9.113 (2) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1652.2 (7) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of 3 Styryl 1h Indole
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of indole (B1671886) derivatives. niscpr.res.in DFT studies on substituted indoles have been performed using functionals like B3LYP with 6-31G basis sets to calculate fundamental properties such as heats of formation (HOF). niscpr.res.in These calculations help in assessing the relative stability of different derivatives, where stability can be correlated with the energy gap between the frontier molecular orbitals (HOMO and LUMO). niscpr.res.in
For indole-based fluorescent styryl dyes, a variety of global hybrid and range-separated hybrid functionals have been tested to analyze their electronic structure. bohrium.com Functionals such as M06-2X and HISSbPBE, in combination with basis sets like 6-311++G(d,p) and cc-pVDZ, have shown good correlation with experimental values for vertical excitations. bohrium.com The energy gap between the HOMO and LUMO is a critical parameter derived from DFT calculations, influencing the molecule's electronic behavior and reactivity. nih.gov For instance, in related systems, these energy gaps have been calculated to be in the range of 4.1 to 4.2 eV. nih.gov
Structural parameters including bond lengths, bond angles, and torsion angles are also accurately computed using DFT methods. A good correlation (R² = 0.9989) has been found between experimental X-ray data and theoretical parameters calculated with the B3LYP/6-31+G(d,p) and M06-2X/6-31+G(d,p) basis sets for derivatives of 3-styryl-1H-indole. researchgate.net These studies provide a foundational understanding of the molecule's ground-state electronic configuration and structural geometry.
Table 1: Comparison of DFT Functionals for Indole-Based Dyes
| Functional | Basis Set | Property | Finding | Reference |
|---|---|---|---|---|
| M06-2X | 6-311++G(d,p) | Vertical Excitation | Mean standard error of 8.67 nm compared to experimental values. | bohrium.com |
| HISSbPBE | cc-pVDZ | Vertical Excitation | Mean standard error of 4.34 nm compared to experimental values. | bohrium.com |
| B3LYP | 6-31G | Heat of Formation | Used to calculate HOF and evaluate relative stability of indole derivatives. | niscpr.res.in |
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, including their photophysical behavior. For styryl-based organic chromophores, TD-DFT calculations have been successfully used to predict absorption wavelengths (λmax). beilstein-journals.orgnih.gov The results often show good agreement with experimental data, confirming the accuracy of the theoretical models. beilstein-journals.org
Studies on indole-based fluorescent styryl dyes have employed TD-DFT to investigate their linear and non-linear optical properties. bohrium.com The choice of functional is critical; it has been shown that for indole itself, many hybrid and meta-GGA functionals may incorrectly predict the order of the ¹La and ¹Lb π-π* states. nih.gov However, long-range corrected (LC) functionals like LC-ωPBE and LC-BLYP can reproduce the correct ordering, although the energy gap between these states may be underestimated compared to experimental findings. nih.gov
TD-DFT calculations, often using a polarizable continuum model (PCM) to simulate solvent effects, can predict shifts in absorption spectra in different solvents. beilstein-journals.orgnih.gov For example, a bathochromic (red) shift can be observed when moving from a less polar solvent like toluene (B28343) to a more polar one like DMSO. beilstein-journals.org The calculated absorption spectra, including vertical excitation energies and oscillator strengths, provide deep insights into the electronic transitions that govern the molecule's color and fluorescence properties. nih.gov
Table 2: TD-DFT Calculated Photophysical Properties of Styryl Dyes
| Compound System | Method | Solvent Model | Predicted Property | Observation | Reference |
|---|---|---|---|---|---|
| Styryl-based Dyes | TD-DFT/PCM | DMSO | Absorption Wavelength | Calculated λmax values were consistent with experimental data. | beilstein-journals.org |
| Styryl-based Dyes | TD-DFT/PCM | Toluene to DMSO | Solvatochromic Shift | A bathochromic shift of ~22 nm was predicted for some dyes. | beilstein-journals.org |
| Indole-based Dyes | TD-DFT/M06/6-311G(d,p) | - | UV-visible Absorption | Calculated λmax showed good agreement with experimental values. | nih.gov |
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry offers significant insights into the mechanisms of chemical reactions. For the synthesis of the indole core, the Fischer indole synthesis is a classic method. researchgate.netnih.gov Mechanistic studies, based on Robinson's proposed mechanism, indicate three key steps: tautomeric conversion of a phenylhydrazone to an enehydrazine, a cyclic nih.govnih.gov-sigmatropic rearrangement to form a C-C bond, and subsequent cyclization with ammonia (B1221849) elimination to yield the aromatic indole. nih.gov Computational work supports that the C-C bond formation is often the rate-determining step. nih.gov
More specific to the this compound system, computational studies can elucidate reaction pathways such as dehydrogenative photocyclization. An efficient, catalyst- and oxidant-free photocyclization of 3-styryl indoles to form 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles has been reported, proceeding via irradiation with UV light. acs.org Theoretical studies can model the excited-state dynamics of this process, involving the formation of new carbon-carbon bonds and subsequent hydrogen evolution to achieve aromatization. acs.org
The reactivity of molecules in polar reactions can be understood using Conceptual DFT (CDFT). mdpi.com This framework connects electronic structure with concepts like chemical potential, hardness, and electrophilicity, allowing for the prediction of how a molecule will behave in the presence of nucleophiles or electrophiles. mdpi.com Such analyses are crucial for designing new synthetic routes and understanding the outcomes of reactions involving complex scaffolds like this compound.
Molecular Modeling and Conformation Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling techniques are used to explore the conformational space of indole derivatives. For instance, the conformational landscape of 1H-Indole-3-Acetic Acid (IAA) was investigated using molecular dynamics at a semiempirical level, followed by DFT calculations (B3LYP/6-31G**) to refine the energies of the resulting conformers. researchgate.net
Furthermore, molecular modeling, including docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, is employed to understand how indole derivatives interact with biological targets. nih.govnih.gov By modeling the binding mode of inhibitors to an enzyme's active site, researchers can develop structure-activity relationships that guide the design of new, more potent compounds. nih.gov These models help to rationalize the observed biological activity and provide a predictive framework for future drug discovery efforts.
Exploration of Structure Activity Relationships in 3 Styryl 1h Indole Analogs
Design Principles for Modulating Reactivity and Electronic Properties
The reactivity and electronic characteristics of 3-styryl-1H-indole analogs can be fine-tuned by strategic placement of various substituents on both the indole (B1671886) ring and the styryl moiety. The indole nucleus itself is an electron-rich aromatic system, and its reactivity can be influenced by the introduction of electron-donating or electron-withdrawing groups. researchgate.net
The styryl portion of the molecule, being a conjugated system, plays a significant role in the electronic properties. Modifications to this part of the molecule, such as altering the substitution pattern on the phenyl ring, can directly impact the electronic delocalization across the entire molecule. nih.gov The planarity of the molecule is another key factor; non-planar structures can affect crystalline packing and intermolecular interactions. nih.gov
Substituent Effects on Synthetic Outcomes and Chemical Transformations
The nature and position of substituents on the this compound framework significantly influence the outcomes of synthetic reactions and chemical transformations. The electronic properties of these substituents can dictate the feasibility, regioselectivity, and yield of various reactions.
For example, in dehydrogenative photocyclization reactions of 3-styryl indoles to form benzo[a]carbazoles, a wide range of substituents on the diarylvinyl portion are well-tolerated. nih.govacs.org This includes both electron-donating groups (like alkoxy, alkyl, and phenyl) and electron-withdrawing groups (such as COMe, F, and CF3), all leading to excellent yields of the cyclized products. nih.govacs.org However, a strongly electron-withdrawing group like a meta-nitro group can inhibit the photocyclization reaction. nih.gov The position of substituents also matters; for instance, methyl groups at the ortho or meta positions of the phenyl ring in the ethylene (B1197577) moiety still allow the reaction to proceed with good performance. nih.gov
Furthermore, substituents on the indole ring itself can direct the course of chemical transformations. In the synthesis of 3-arylindoles from N-substituted anilines and trans-β-nitrostyrenes, the electronic effect of substituents on the aniline (B41778) starting material is a key factor. rsc.org Similarly, in hydrodenitrogenation (HDN) studies, methyl substituents on the indole heterocycle were found to weaken the hydrogenation ability due to increased spatial requirements. mdpi.com
Common synthetic routes to functionalize the 3-position of indoles, such as the Vilsmeier-Haack formylation to produce indole-3-carboxaldehyde, provide a versatile intermediate for further elaboration into this compound derivatives. researchgate.netscirp.org The reactivity of this aldehyde allows for various condensation reactions, such as the Knoevenagel condensation, to form the styryl double bond. researchgate.netscirp.org The substituents present on the starting indole will be carried through these transformations, impacting the properties of the final this compound product.
Structure-Activity Correlation for Potential Biological Probes
The indole scaffold is a prominent feature in many biologically active compounds, and this compound analogs are no exception. nih.gov Researchers have extensively explored how structural modifications to this framework correlate with various biological activities.
Numerous studies have demonstrated the potential of this compound derivatives to inhibit the growth of cancer cells. nih.gov The specific substitutions on both the indole and styryl rings are crucial for this antiproliferative activity.
For instance, in a series of 3-substituted indole derivatives, the introduction of certain groups can significantly enhance their cytotoxic effects. researchgate.net While the parent this compound may show some activity, strategic modifications are key to improving potency. In the context of other indole-based anticancer agents, it has been shown that substituents can influence interactions with biological targets like tubulin, topoisomerase, and various kinases, leading to cell cycle arrest and apoptosis. nih.govnih.gov
The table below summarizes the antiproliferative activity of some indole analogs, illustrating the impact of structural variations.
| Compound | Cell Line | Activity | Reference |
| Indole-3-carbinol | PC-3 (Prostate Cancer) | Inhibits growth, induces G1 cell cycle arrest and apoptosis | nih.gov |
| 5-Aryl-2-styryl-3H-indole derivatives | HCT-116 (Colon Cancer) | Significant cytotoxic activity | researchgate.net |
| Spirooxindole derivatives | Various (Breast, Lung, Colon, Prostate) | Promising antiproliferative activity | nih.gov |
This compound analogs can influence various intracellular signaling pathways, including those involved in inflammation and apoptosis (programmed cell death).
In the context of inflammation, certain 3-substituted indole derivatives have been identified as potent and selective antagonists of cysteinyl-leukotriene (CysLT) receptors, which are involved in inflammatory processes. nih.gov For example, compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid) was found to be a highly potent and selective CysLT1 antagonist. nih.gov The structure-activity relationship studies revealed that the α,β-unsaturated double bond at the 3-position of the indole ring is important for this activity. nih.gov Furthermore, the nature and position of substituents on the indole ring significantly affected the potency and selectivity. For instance, methoxy (B1213986) substitution at the 7-position of the indole ring was found to be the most favorable. nih.gov
Regarding apoptosis, many indole derivatives exert their anticancer effects by inducing this process. nih.gov For example, Indole-3-carbinol has been shown to induce apoptosis in prostate cancer cells, which is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and NF-kappaB. nih.gov
The following table presents data on the inhibitory activity of some this compound analogs against CysLT receptors, highlighting the structure-activity relationships.
| Compound | R1 | IC50 (μM) CysLT1 | IC50 (μM) CysLT2 | Reference |
| 17b | H | 0.0090 ± 0.0043 | 58 ± 26 | nih.gov |
| 17c | 4-Cl | 0.067 ± 0.022 | 36 ± 13 | nih.gov |
| 17g | 5-F | Not specified, but more potent than 17d | Weak to no activity | nih.gov |
| 17j | 6-OCH3 | Not specified | No activity | nih.gov |
| 17k | 7-OCH3 | 0.0059 ± 0.0011 | 15 ± 4 | nih.gov |
Stereochemical Considerations and E/Z Isomerism in the Styryl Moiety
The double bond in the styryl moiety of 3-styryl-1H-indoles gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.ukscisheets.co.uk The "E" (entgegen) and "Z" (zusammen) descriptors are used to denote the spatial arrangement of substituents around the double bond. youtube.com This stereochemical feature is a critical consideration as E and Z isomers can exhibit different physical, chemical, and biological properties due to their distinct three-dimensional shapes. masterorganicchemistry.com
The restricted rotation around the carbon-carbon double bond means that the E and Z isomers are distinct and not easily interconverted. studymind.co.uk The synthesis of 3-styryl-1H-indoles can sometimes lead to a mixture of both E and Z isomers. niscpr.res.in The separation of these isomers is often necessary to evaluate the properties of each isomer individually and can typically be achieved using chromatographic techniques like column chromatography. niscpr.res.inrsc.org
The configuration of the E and Z isomers can be determined using various analytical methods, with nuclear magnetic resonance (NMR) spectroscopy being particularly powerful. niscpr.res.in The chemical shifts of the protons on the double bond and adjacent groups can provide definitive information about the stereochemistry. For example, in some cases, the vinylic proton in the E isomer resonates at a different field compared to the Z isomer. niscpr.res.in
The biological activity of this compound analogs can be highly dependent on the E/Z configuration. One isomer may fit into the binding site of a biological target more effectively than the other, leading to significant differences in potency. Therefore, controlling the stereochemistry during synthesis or separating the isomers is crucial for developing specific and effective biological probes.
Applications in Advanced Materials Science and Organic Electronics
Utilization in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 3-styryl-1H-indole have shown considerable promise in the development of efficient and high-performance OLEDs. The photoinitiated dehydrogenative cyclization of 3-styryl indoles is a key reaction that produces benzo-annulated carbazole (B46965) ring systems, which are instrumental in OLED applications. researchgate.netnih.gov
Research has demonstrated that 5,6-diaryl-11H-benzo[a]carbazoles, synthesized from 3-(1,2,2-triarylvinyl)-1H-indoles, can function as effective emitters in OLEDs. acs.org These materials have been incorporated into devices that exhibit bright sky-blue emission with a high luminance exceeding 10,000 cd/m². acs.org
Furthermore, the versatility of the indole (B1671886) structure is highlighted by the development of organoboron compounds derived from 1H-indole. Through a process involving the tautomerization of 1H-indole to 3H-indole induced by triphenylboron, complexes with bright orange-red to red emission have been synthesized. bohrium.comresearchgate.net An OLED device using one such complex as a dopant in an exciplex-forming co-host achieved a high external quantum efficiency (EQE) of up to 10.2% with a Commission Internationale de L'Eclairage (CIE) coordinate of (0.620, 0.371), which is close to the primary red standard set by the National Television System Committee (NTSC). bohrium.comresearchgate.net This demonstrates the potential of indole-based compounds in achieving highly efficient and color-pure OLEDs. bohrium.com
Table 1: Performance of OLEDs Incorporating this compound Derivatives
| Derivative Type | Emission Color | Max. Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | CIE Coordinates |
|---|---|---|---|---|
| 5,6-diaryl-11H-benzo[a]carbazole | Sky-blue | >10,000 | Not Reported | Not Reported |
| Organoboron Indole Complex | Red | Not Reported | 10.2 | (0.620, 0.371) |
Integration into Organic Photovoltaic Cells (OPVs)
The electron-rich nature of the indole nucleus makes its derivatives suitable for use as donor materials in the active layer of organic photovoltaic cells. Benzo-annulated carbazole systems, which can be derived from 3-styryl indoles, are recognized as important building blocks for the design of materials for OPVs. researchgate.netnih.gov
A notable example is the synthesis of a squaraine-based small molecule that incorporates a 3H-benzo[e]indoline moiety. acs.orgresearchgate.netnih.gov When used as an electron donor in a bulk heterojunction (BHJ) organic solar cell, this molecule contributed to a power conversion efficiency (PCE) of 5.35% and a high short-circuit current (Jsc) of over 15 mA/cm². acs.orgresearchgate.netnih.gov The hole mobility of this indoline-based squaraine was found to be approximately five times higher than that of a comparable indoline-based squaraine, highlighting the impact of the specific indole derivative structure on device performance. acs.orgresearchgate.netnih.gov
The design of donor-acceptor (D-A) type molecules is a common strategy in OPV material development. ossila.comnankai.edu.cnrsc.orgnih.gov Indolo[3,2-b]indole, a structure containing two fused indole units, has been utilized as an electron-rich core for constructing acceptor-donor-acceptor (A-D-A) type small molecules. researchgate.net A solution-processed BHJ device using an A-D-A molecule based on a 2,7-bis(dithienodiketopyrrolo-pyrrole)indolo[3,2-b]indole donor and PC71BM as the acceptor achieved a PCE of 2.45%, with a Voc of 0.72 V and a Jsc of 6.88 mA/cm². researchgate.net
Table 2: Performance of OPVs Featuring this compound Derivatives
| Derivative Type | Role | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
|---|---|---|---|---|---|
| 3H-benzo[e]indoline-squaraine | Electron Donor | 5.35 | >15 | Not Reported | Not Reported |
| 2,7-DPPIIDPP | Electron Donor | 2.45 | 6.88 | 0.72 | 0.496 |
Development for Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of fused indole systems, such as indolocarbazoles, makes them excellent candidates for the semiconductor layer in organic field-effect transistors. These materials often exhibit strong π-π stacking, which facilitates efficient charge transport. Functionalized benzo[a]carbazoles, accessible from 3-styryl indoles, are key building blocks for OFET materials. researchgate.netnih.gov
Derivatives of indolo[3,2-b]carbazole (B1211750) (IC) have been synthesized and characterized for their application in p-channel OFETs. rsc.orgresearchgate.netresearchgate.net In one study, new IC-based materials where long alkyl chains were attached to the ends of the molecule rather than the nitrogen atoms of the IC backbone were developed. rsc.orgresearchgate.net One such derivative, 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole, demonstrated a high hole mobility of 0.22 cm²/Vs and an on/off ratio of approximately 10⁵. rsc.orgresearchgate.net This performance is among the best reported for IC derivatives, particularly those containing a secondary amine on the backbone. rsc.org The introduction of chloro-substituents at the 2- and 8-positions of N-alkylated ICs has been shown to lead to a carrier mobility of 0.5 cm²/Vs in single-crystal transistors. researchgate.net
Table 3: Performance of OFETs Based on this compound Derivatives
| Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ |
| 2,8-dichloro-N-alkylated indolo[3,2-b]carbazole (single crystal) | 0.5 | Not Reported |
Role in Dye-Sensitized Solar Cells (DSSCs)
The electron-donating character and extended π-conjugation of this compound derivatives make them highly suitable for use as sensitizers in dye-sensitized solar cells. In a typical DSSC, the dye absorbs light and injects an electron into the semiconductor's conduction band. The design of these dyes often follows a donor-π-linker-acceptor (D-π-A) architecture. nih.gov
Benzo[a]carbazole-based organic dyes, which can be synthesized from 3-styryl indoles, have been successfully employed as sensitizers in DSSCs. acs.org A study on a series of these dyes, featuring different π-linkers such as thiophene (B33073) and furan (B31954), showed that the photovoltaic performance is highly dependent on the nature of the linker. acs.org One particular dye, JY23, which incorporates an oligothiophene linker, exhibited a broad incident photon-to-current efficiency (IPCE) response up to 740 nm. acs.org A DSSC based on JY23 achieved a power conversion efficiency of 7.54%, with a Jsc of 14.8 mA/cm², a Voc of 744 mV, and a fill factor of 0.68. acs.org
Other indole-fused heterocycles have also been investigated as sensitizers. bohrium.comrsc.org For instance, dyes based on a thieno[3,2-b]indole donor have been synthesized and tested in DSSCs. researchgate.net In one series of such dyes, the highest PCE of 3.02% was obtained with a Jsc of 7.59 mA/cm², a Voc of 0.62 V, and a fill factor of 0.64. researchgate.net Double anchor indolo[3,2-b]indole-derived dyes have also shown promise, with one such dye achieving a PCE of 7.86%. rsc.org
Table 4: Photovoltaic Performance of DSSCs with Indole-Based Sensitizers
| Dye (Donor Core) | Power Conversion Efficiency (PCE) (%) | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) |
|---|---|---|---|---|
| Benzo[a]carbazole (JY23) | 7.54 | 14.8 | 744 | 0.68 |
| Thieno[3,2-b]indole (IS 4) | 3.02 | 7.59 | 620 | 0.64 |
| Double anchor indolo[3,2-b]indole (Dye 2) | 7.86 | Not Reported | Not Reported | Not Reported |
| Carbazole-Triphenylamine (CAR-TPA) | 2.12 | Not Reported | Not Reported | Not Reported |
Function as Organo-Photocatalysts
The unique electronic structure of this compound derivatives also allows them to function as organo-photocatalysts. The synthesis of naphthocarbazole derivatives from 3-styryl indoles has been reported, and these compounds have demonstrated catalytic activity in several reductive chemical transformations. nih.govacs.org These reactions include reductive dehalogenative borylation, phosphorylation, and dehydrohalide intramolecular C-C coupling, as well as the dimerization of carbonyls and imines. nih.govacs.org
The photocatalytic process is often initiated by the irradiation of the 3-styryl indole derivative. For example, the dehydrogenative photocyclization of 3-styryl indoles to form 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles can be achieved by irradiation with UV light (e.g., 350 nm) at room temperature under an argon atmosphere, without the need for an external oxidant. nih.govacs.org A proposed mechanism for this transformation involves a photoinduced 6π-electrocyclic ring-closing followed by a hydrogen evolution cascade. nih.govnih.gov This process highlights the ability of the 3-styryl indole scaffold to absorb light energy and drive chemical reactions, a key characteristic of a photocatalyst.
Furthermore, a photocatalyst-free visible-light-promoted C-3 alkylation of indoles has been reported, where aerial oxygen acts as the sole oxidant. researchgate.net While this specific example does not use a this compound derivative as the catalyst, it underscores the general photoreactivity of the indole ring system, which is a fundamental component of the compounds discussed in this article.
Conclusion and Future Research Directions
Summary of Current Understanding and Achievements in 3-Styryl-1H-Indole Research
The this compound core is a prominent example of a 3-substituted indole (B1671886), a class of compounds recognized for its prevalence in natural products and pharmaceuticals. nih.govchemijournal.com The electron-rich nature of the indole ring at the C3-position makes it highly nucleophilic, facilitating electrophilic aromatic substitutions that lead to a diverse range of derivatives. nih.gov Research into 3-styryl-1H-indoles has led to significant achievements, primarily centered on their utility as versatile synthetic intermediates.
A major achievement has been the use of 3-styryl-1H-indoles as precursors for the synthesis of complex, fused heterocyclic systems. Notably, they are key starting materials for producing benzo[a]carbazoles, which are important structural motifs in compounds with applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to agents with potential anticancer and antifungal properties. nih.gov
Furthermore, the unique photophysical properties of the this compound scaffold have been harnessed to create functional nanomaterials. Researchers have successfully synthesized fluorescent organic nanoparticles from various this compound derivatives. nih.gov These nanoparticles, typically 20-30 nm in diameter, exhibit fluorescence, with some derivatives showing enhanced emission, suggesting potential for applications in bio-imaging and sensor technologies. nih.gov
In medicinal chemistry, the this compound framework has been identified as a "privileged structure." It serves as the foundation for novel therapeutic agents, such as highly potent and selective cysteinyl-leukotriene 1 (CysLT₁) receptor antagonists, which are of great interest for developing new treatments for inflammatory conditions. nih.gov The versatility of the scaffold allows for systematic structural modifications to optimize biological activity. nih.gov
Emerging Synthetic Methodologies and Functionalization Strategies
The synthesis and functionalization of 3-styryl-1H-indoles have been significantly advanced by modern catalytic methods that offer improved efficiency, selectivity, and sustainability. nih.gov While classical methods like the Wittig and Horner-Wadsworth-Emmons reactions are established, recent focus has shifted towards more innovative strategies.
A groundbreaking emerging methodology is the catalyst- and oxidant-free dehydrogenative photocyclization of 3-styryl indoles. nih.govnih.govacs.org This Mallory-type reaction uses UV light (e.g., 350 nm) at room temperature to trigger an intramolecular 6π-electrocyclic ring-closing cascade, ultimately forming 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles in excellent yields. nih.govnih.gov This method is notable for its mild conditions and its tolerance of a broad range of functional groups on both the indole and styryl moieties. nih.govacs.org
Cross-coupling reactions remain a cornerstone for the synthesis and functionalization of these compounds. Palladium-catalyzed reactions such as the Heck, Suzuki-Miyaura, and Stille couplings are routinely used to construct the styryl group at the C3-position of the indole ring. nih.gov Recent research has focused on expanding the scope of these reactions, allowing for the introduction of diverse aryl and heteroaryl groups. nih.govthieme-connect.com
Functionalization strategies are not limited to the initial synthesis. Post-synthetic modification of the this compound core is a key area of research. This includes reactions targeting the indole nitrogen or other positions on the indole and phenyl rings, allowing for the fine-tuning of electronic and steric properties. unicam.itnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups onto the styryl phenyl ring can significantly alter the photophysical properties of the resulting molecule, as demonstrated in the synthesis of fluorescent nanoparticles. nih.gov
| Methodology | Description | Key Features | Reference(s) |
| Dehydrogenative Photocyclization | UV light-induced cyclization of 3-styryl indoles to form fused carbazole (B46965) systems. | Catalyst-free, oxidant-free, mild conditions, high yields, broad substrate scope. | nih.gov, nih.gov, acs.org |
| Heck Coupling | Palladium-catalyzed reaction between an indole (or halo-indole) and a styrene (B11656) derivative. | Versatile for C-C bond formation, widely used for synthesis. | nih.gov |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Tolerant of many functional groups, allows for diverse aryl substitutions. | nih.gov |
| Nanoparticle Synthesis | Re-precipitation method to form fluorescent organic nanoparticles from 3-styryl-indole derivatives. | Controls particle size (20-30 nm), potential for enhanced fluorescence. | nih.gov |
Prospects for Novel Applications and Derivative Development
The ongoing advancements in the synthesis and understanding of 3-styryl-1H-indoles pave the way for exciting future applications and the development of new classes of derivatives.
In Materials Science: The successful conversion of 3-styryl-1H-indoles into extended π-conjugated systems like benzo[a]carbazoles firmly positions them as key building blocks for next-generation organic electronics. nih.gov Future research will likely focus on synthesizing a wider library of these fused systems and evaluating their performance in devices such as OLEDs, OPVs, and organic field-effect transistors. The development of derivatives with tailored electronic properties could lead to more efficient and stable organic materials. nih.gov The fluorescent properties of their nanoparticle forms also suggest a promising future in the development of chemosensors and bio-probes. nih.gov
In Medicinal Chemistry: The this compound scaffold is a promising starting point for drug discovery. The identification of a derivative as a potent CysLT₁ antagonist highlights the potential for developing new anti-inflammatory and anti-asthmatic drugs. nih.gov Future work will likely involve the synthesis of extensive libraries of this compound derivatives with diverse substitution patterns for screening against a wide range of biological targets. The development of asymmetric synthetic methods will also be crucial for accessing enantiomerically pure compounds, which is often a requirement for clinical efficacy.
In Synthetic Chemistry: There is a continuing drive to develop more sustainable and atom-economical synthetic methods. nih.gov This includes exploring metal-free reaction pathways and utilizing novel catalytic systems. mdpi.comacs.org The development of domino reactions, where multiple bonds are formed in a single operation starting from simple precursors, is a key area of interest for constructing complex, fused tricyclic indole skeletons. mdpi.comrsc.org The functionalization of the styryl double bond or the indole ring in novel ways will undoubtedly lead to derivatives with unprecedented structures and properties.
| Derivative Class | Potential Application | Rationale / Research Direction | Reference(s) |
| 5,6-Diaryl-11H-benzo[a]carbazoles | Organic Electronics (OLEDs, OPVs) | Derived from 3-styryl indoles via photocyclization; possess large π-conjugated systems suitable for electronic materials. | nih.gov, acs.org |
| Functionalized Nanoparticles | Bio-imaging, Sensors | Exhibit fluorescence; properties can be tuned by substituents on the 3-styryl-indole core. | nih.gov |
| Indole-2-carboxylic Acid Derivatives | Drug Discovery (e.g., Anti-inflammatory) | Scaffold for potent and selective CysLT₁ antagonists. | nih.gov |
| Fused Tricyclic Indoles | Natural Product Synthesis, Pharmaceuticals | Complex molecular frameworks accessible through advanced catalytic domino reactions. | mdpi.com, rsc.org |
Q & A
Q. Table 1: Key Spectral Benchmarks for this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | SCXRD R Factor | Reference |
|---|---|---|---|---|
| 5-Fluoro-3-styryl | 7.85 (d, J=8 Hz) | 112.5 (C-3) | 0.041 | |
| 5-Nitro-3-styryl | 8.20 (s) | 125.8 (C-5) | 0.049 | |
| 3-(4-MePh)-styryl | 7.60 (m) | 138.2 (styryl) | 0.102 |
Q. Table 2: Synthesis Yields for Common Functionalization Reactions
| Reaction Type | Catalyst | Average Yield (%) | Key Reference |
|---|---|---|---|
| Thiolation | I₂ | 75–85 | |
| Fluorination | CuI | 42–60 | |
| Sulfonylation | Rh(III) | 90–95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
